Ethyl 3-fluoro-4-n-pentoxybenzoylformate
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Overview
Description
Ethyl 3-fluoro-4-n-pentoxybenzoylformate is an organic compound with the molecular formula C15H19FO4. It is a derivative of benzoylformate, featuring a fluoro and pentoxy substituent on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-fluoro-4-n-pentoxybenzoylformate can be synthesized through a multi-step process involving the following key steps:
Formation of the Benzoylformate Core: The initial step involves the formation of the benzoylformate core, typically through the reaction of ethyl oxalyl chloride with a substituted benzene derivative under controlled conditions.
Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic fluorination, often using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Pentoxy Group: The pentoxy group is introduced through a nucleophilic substitution reaction, where a pentoxy halide reacts with the benzoylformate intermediate in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-fluoro-4-n-pentoxybenzoylformate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted benzoylformates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-fluoro-4-n-pentoxybenzoylformate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies to understand the effects of fluoro and pentoxy substituents on biological activity, including enzyme inhibition and receptor binding.
Medicinal Chemistry: Researchers explore its potential as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.
Industrial Applications: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 3-fluoro-4-n-pentoxybenzoylformate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group enhances the compound’s binding affinity and selectivity, while the pentoxy group modulates its solubility and bioavailability. These interactions can lead to inhibition or activation of biological pathways, making the compound useful in drug development .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-fluoro-4-methoxybenzoylformate
- Ethyl 3-fluoro-4-ethoxybenzoylformate
- Ethyl 3-fluoro-4-butoxybenzoylformate
Uniqueness
Ethyl 3-fluoro-4-n-pentoxybenzoylformate is unique due to its specific combination of fluoro and pentoxy substituents, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
ethyl 2-(3-fluoro-4-pentoxyphenyl)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FO4/c1-3-5-6-9-20-13-8-7-11(10-12(13)16)14(17)15(18)19-4-2/h7-8,10H,3-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMGFVSMKWDHPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C(=O)C(=O)OCC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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